molecular formula C21H24N6O B2436250 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034411-76-0

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide

Katalognummer: B2436250
CAS-Nummer: 2034411-76-0
Molekulargewicht: 376.464
InChI-Schlüssel: OWERBWKOZPMVAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (CAS 2034411-76-0) is a synthetic organic compound with the molecular formula C21H24N6O and a molecular weight of 376.46 g/mol . This complex molecule features a benzimidazole carboxamide group linked to a piperidine ring, which is further connected to a 5,6,7,8-tetrahydrocinnoline system, creating a polyheterocyclic architecture of significant interest in medicinal chemistry research . The compound is offered as a high-purity chemical for research and development purposes. While specific biological data for this exact molecule is not widely published in the available literature, its structure incorporates two privileged pharmacophores known for diverse biological activities. The 1H-benzo[d]imidazole scaffold is a well-established core in drug discovery, found in compounds with documented antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, the cinnoline and piperidine motifs are common in pharmaceuticals and active research compounds. This combination makes the molecule a valuable chemical intermediate or building block for exploring new therapeutic agents, particularly in programs targeting infectious diseases, inflammation, or oncology . Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a template for generating novel chemical libraries. This product is intended for research use only in a laboratory setting and is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes.

Eigenschaften

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(15-5-6-18-19(11-15)23-13-22-18)24-16-7-9-27(10-8-16)20-12-14-3-1-2-4-17(14)25-26-20/h5-6,11-13,16H,1-4,7-10H2,(H,22,23)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWERBWKOZPMVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core linked to a piperidine moiety and a tetrahydrocinnoline substituent. Its molecular formula is C20H22N6OC_{20}H_{22}N_{6}O with a molecular weight of approximately 366.43 g/mol. The unique structural components are believed to contribute to its varied biological activities.

Anticancer Activity

Recent research indicates that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds similar to N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide have been shown to inhibit human topoisomerase I (Hu Topo I), an important enzyme in DNA replication and repair. Inhibiting this enzyme can lead to cancer cell death due to the accumulation of DNA damage during cell division .

In a study involving various benzo[d]imidazole derivatives, several compounds demonstrated potent cytotoxicity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Notably, some derivatives achieved low GI50 values (growth inhibition concentration), indicating their potential as therapeutic agents .

The mechanism by which N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways.

Study 1: Topoisomerase Inhibition

In a detailed study on the structure-activity relationship (SAR) of benzo[d]imidazole derivatives, researchers identified that certain modifications in the chemical structure significantly enhanced the binding affinity to Hu Topo I. Compounds with hydrophobic substituents were particularly effective at inhibiting enzyme activity . This suggests that N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide may similarly interact with topoisomerases.

Study 2: Antimicrobial Activity

Another area of investigation involves the antimicrobial properties of compounds containing the benzo[d]imidazole scaffold. Research has indicated that these compounds can exhibit significant activity against various bacterial strains. The presence of the tetrahydrocinnoline moiety may enhance this activity due to its structural characteristics that facilitate interaction with microbial targets.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits Hu Topo I; low GI50 values against cancer cells
AntimicrobialEffective against various bacterial strains
Mechanism of ActionBinds to enzymes/receptors; modulates biological pathways

Vorbereitungsmethoden

Nitration and Amination of Ethyl 4-Fluorobenzoate

Ethyl 4-fluorobenzoate undergoes nitration using concentrated H₂SO₄/NaNO₃ to yield ethyl 3-nitro-4-fluorobenzoate. Subsequent amination with K₂CO₃ in DMF introduces an amine group, producing ethyl 3-nitro-4-(alkylamino)benzoate derivatives.

Reduction and Cyclization

Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amine, forming ethyl 3-(alkylamino)-4-aminobenzoate. Treatment with cyanogen bromide (BrCN) in methanol induces cyclization, yielding ethyl 2-amino-1-alkyl-1H-benzo[d]imidazole-5-carboxylate.

Hydrolysis to Carboxylic Acid

Saponification with LiOH·H₂O in ethanol converts the ester to 1H-benzo[d]imidazole-5-carboxylic acid (yield: ~85%).

Key Data :

  • 1H NMR (DMSO- d6) : δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-6).
  • LC/MS (ESI+) : m/z 189.1 [M+H]⁺.

Synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-amine

Tetrahydrocinnolin-3-yl Framework Construction

Amide Coupling and Final Product Characterization

Activation of Carboxylic Acid

1H-Benzo[d]imidazole-5-carboxylic acid is activated using TBTU (2 eq) and DMAP (2 eq) in DMF. The resulting active ester reacts with 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine at room temperature for 24 h.

Purification and Yield

Crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) to yield the title compound as a white solid (yield: 72%).

Analytical Data :

  • 1H NMR (DMSO- d6) : δ 12.85 (s, 1H, NH), 8.65 (s, 1H, H-2), 8.10 (d, J = 8.2 Hz, 1H, H-4), 7.75 (d, J = 8.2 Hz, 1H, H-7), 4.30–4.25 (m, 1H, piperidine-H), 3.10–2.95 (m, 4H, piperidine-H), 2.70–2.60 (m, 2H, tetrahydrocinnolin-H).
  • LC/MS (ESI+) : m/z 405.2 [M+H]⁺.
  • HPLC Purity : 98.6% (C18 column, MeCN:H₂O, 70:30).

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Benzimidazole cyclization BrCN, MeOH, 0°C → RT 75 95
Tetrahydrocinnolin bromination NBS, AcOH, 80°C, 2 h 82 90
Amide coupling TBTU/DMAP, DMF, RT, 24 h 72 98.6

Mechanistic Insights and Optimization

Cyanogen Bromide Cyclization

The cyclization of diamines to benzimidazoles proceeds via nucleophilic attack of the amine on BrCN, forming a thiourea intermediate that undergoes intramolecular cyclization.

Hydrogenation Selectivity

Partial hydrogenation of cinnoline requires careful control of H₂ pressure (1–3 atm) and temperature (50–60°C) to avoid over-reduction to decahydro derivatives.

Coupling Agent Efficiency

TBTU outperforms EDCl/HOBt in this context, minimizing racemization and improving yields by stabilizing the active ester intermediate.

Q & A

Q. Table 1: Example Reaction Optimization Using DoE

ParameterRange TestedOptimal Condition
SolventDMF, THF, MeCNDMF (yield: 78%)
CatalystPd(OAc)₂, CuIPd(OAc)₂ (5 mol%)
Temperature80–120°C100°C (reduced byproducts)

Advanced: How can computational modeling predict the compound’s binding interactions with biological targets (e.g., kinases or GPCRs)?

Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions between the benzoimidazole core and target active sites. For example, the tetrahydrocinnolin group may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds .
  • Quantum Chemical Calculations : Analyze electron density maps (e.g., HOMO/LUMO) to predict reactivity and binding affinity .
  • Validation : Cross-reference docking poses with experimental SAR data (e.g., IC₅₀ values from enzyme inhibition assays) .

Key Insight : The compound’s rigid bicyclic structure (tetrahydrocinnolin) may restrict conformational flexibility, enhancing selectivity for specific targets .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve diastereomers .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns for benzoimidazole) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = calculated 435.21 vs. observed 435.19) .

Note : FTIR can detect functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced: How should researchers resolve contradictions in biological activity data across assays (e.g., cell-based vs. in vivo models)?

Answer:

  • Mechanistic Deconvolution : Perform target engagement assays (e.g., CETSA or SPR) to confirm direct binding .
  • Pharmacokinetic Profiling : Assess bioavailability and metabolism (e.g., hepatic microsome stability) to explain discrepancies between in vitro and in vivo efficacy .
  • Data Normalization : Use standardized controls (e.g., housekeeping genes in qPCR) and meta-analysis tools to harmonize datasets .

Example : If the compound shows high enzyme inhibition in vitro but low in vivo activity, evaluate plasma protein binding or metabolite interference .

Advanced: What strategies can be employed to study structure-activity relationships (SAR) for this compound?

Answer:

  • Scaffold Modification : Synthesize analogs with variations in:
    • Piperidine substituents (e.g., N-methyl vs. N-aryl groups) .
    • Benzoimidazole substitutions (e.g., electron-withdrawing groups at position 5) .
  • Biological Testing : Screen analogs against panels of related targets (e.g., kinase families) to map selectivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .

Q. Table 2: Example SAR Data for Analogs

Analog ModificationIC₅₀ (Target A)Selectivity (Target A/B)
Benzoimidazole-5-CO₂Me12 nM10-fold
Piperidine-N-Me45 nM3-fold

Basic: How can researchers ensure reproducibility in synthetic protocols for this compound?

Answer:

  • Detailed Reaction Logs : Document exact equivalents, solvent purity, and inert atmosphere conditions .
  • Batch Consistency : Use automated reactors (e.g., ChemRazor) to minimize human error .
  • Interlab Validation : Share protocols with collaborators for cross-verification (e.g., NMR spectra alignment) .

Advanced: What computational and experimental approaches are recommended for studying metabolic stability?

Answer:

  • In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots (e.g., piperidine N-demethylation) .
  • In Vitro Assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Isotope Labeling : Track ¹⁴C-labeled compound in rodent models to study excretion pathways .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for powder handling .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .
  • Emergency Procedures : Train staff in spill management and first aid for accidental exposure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.